2-{2,8-Dimethylimidazo[1,2-a]pyridin-3-yl}acetic acid hydrochloride
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Overview
Description
2-{2,8-Dimethylimidazo[1,2-a]pyridin-3-yl}acetic acid hydrochloride is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmaceutical research. The imidazo[1,2-a]pyridine scaffold is known for its biological activity and has been utilized in the development of various therapeutic agents.
Mechanism of Action
Target of Action
The primary targets of 2-{2,8-Dimethylimidazo[1,2-a]pyridin-3-yl}acetic acid hydrochloride are γ-aminobutyric acid (GABA) receptors . These receptors play a crucial role in inhibitory neurotransmission in the central nervous system. The compound’s interaction with these receptors leads to a variety of biological effects.
Mode of Action
The compound interacts with its targets, the GABA receptors, by binding to them and blocking their activity . This blocking action results in the inhibition of the neurotransmission process, leading to the compound’s various therapeutic effects.
Biochemical Pathways
The compound affects the GABAergic neurotransmission pathway . By blocking the GABA receptors, it inhibits the flow of chloride ions into the neuron, which in turn inhibits the neuron’s ability to fire. This leads to a decrease in neuronal excitability and results in the compound’s sedative and hypnotic effects.
Pharmacokinetics
It is known that the compound is soluble in common organic solvents , which suggests that it may have good bioavailability
Result of Action
The molecular and cellular effects of the compound’s action include the inhibition of neuronal excitability and the induction of sedative and hypnotic effects . These effects make the compound potentially useful in the treatment of conditions such as insomnia and certain disorders of brain function.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the compound’s solubility in organic solvents suggests that its action may be influenced by the lipid content of the target tissues. Additionally, the compound is stable in air but may decompose under high temperatures , indicating that temperature can affect its stability
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2,8-Dimethylimidazo[1,2-a]pyridin-3-yl}acetic acid hydrochloride typically involves the formation of the imidazo[1,2-a]pyridine core followed by functionalization at specific positions. One common method involves the condensation of 2-aminopyridine with an appropriate aldehyde or ketone under acidic conditions to form the imidazo[1,2-a]pyridine ring. Subsequent alkylation and acylation reactions introduce the desired substituents at the 2 and 8 positions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
2-{2,8-Dimethylimidazo[1,2-a]pyridin-3-yl}acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride to modify the imidazo[1,2-a]pyridine core.
Substitution: Nucleophilic substitution reactions can be carried out using halogenated derivatives and nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated derivatives in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce partially or fully reduced imidazo[1,2-a]pyridine compounds .
Scientific Research Applications
2-{2,8-Dimethylimidazo[1,2-a]pyridin-3-yl}acetic acid hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
- 2-{2,6-Dimethylimidazo[1,2-a]pyridin-3-yl}acetic acid hydrochloride
- 2-{2,8-Dimethylimidazo[1,2-a]pyridin-3-yl}propionic acid hydrochloride
- 2-{2,8-Dimethylimidazo[1,2-a]pyridin-3-yl}butyric acid hydrochloride
Uniqueness
2-{2,8-Dimethylimidazo[1,2-a]pyridin-3-yl}acetic acid hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This compound’s unique structure allows for specific interactions with molecular targets, making it a valuable candidate in drug discovery and development .
Properties
IUPAC Name |
2-(2,8-dimethylimidazo[1,2-a]pyridin-3-yl)acetic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2.ClH/c1-7-4-3-5-13-9(6-10(14)15)8(2)12-11(7)13;/h3-5H,6H2,1-2H3,(H,14,15);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAPNNOYUNIRKMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2CC(=O)O)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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